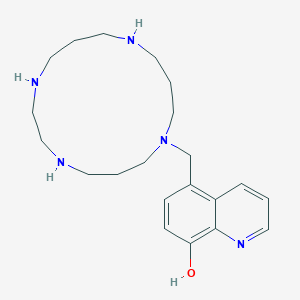
5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol is a complex organic compound that features a quinoline moiety linked to a macrocyclic tetraamine. This compound is notable for its potential applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The presence of both the quinoline and tetraazacyclopentadecane units endows the molecule with unique chemical properties, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Macrocycle Formation: The tetraazacyclopentadecane unit is usually synthesized separately. This can be achieved through the cyclization of linear tetraamines using reagents like formaldehyde and formic acid.
Coupling Reaction: The final step involves the coupling of the quinoline derivative with the macrocyclic tetraamine. This can be done using a variety of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, typically forming quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In coordination chemistry, 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol serves as a ligand that can form stable complexes with metal ions
Biology and Medicine
The compound’s ability to chelate metal ions makes it a candidate for use in medicinal chemistry, particularly in the development of metal-based drugs
Industry
In industrial applications, the compound can be used as a corrosion inhibitor for metals, leveraging its ability to form protective films on metal surfaces.
作用機序
The mechanism by which 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol exerts its effects is primarily through its ability to chelate metal ions. The quinoline moiety and the tetraazacyclopentadecane unit work together to form stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or surface protection in industrial applications.
類似化合物との比較
Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another macrocyclic tetraamine, but with a smaller ring size.
8-Hydroxyquinoline: A simpler quinoline derivative without the macrocyclic tetraamine unit.
Uniqueness
5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol is unique due to the combination of the quinoline and macrocyclic tetraamine units. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its simpler counterparts.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific fields.
特性
CAS番号 |
918907-60-5 |
|---|---|
分子式 |
C21H33N5O |
分子量 |
371.5 g/mol |
IUPAC名 |
5-(1,4,8,12-tetrazacyclopentadec-8-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C21H33N5O/c27-20-7-6-18(19-5-1-12-25-21(19)20)17-26-15-3-10-22-8-2-9-23-13-14-24-11-4-16-26/h1,5-7,12,22-24,27H,2-4,8-11,13-17H2 |
InChIキー |
QQAISVITWCCCIC-UHFFFAOYSA-N |
正規SMILES |
C1CNCCCN(CCCNCCNC1)CC2=C3C=CC=NC3=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
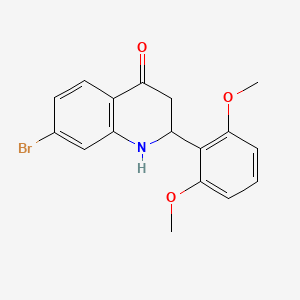
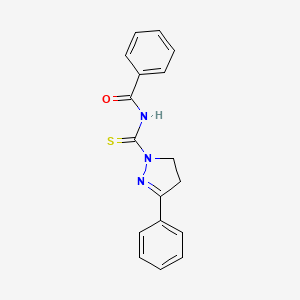
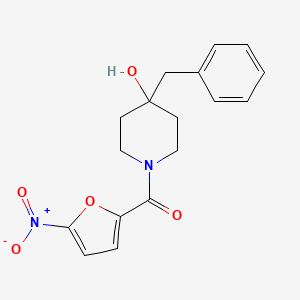

![1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone](/img/structure/B12879005.png)
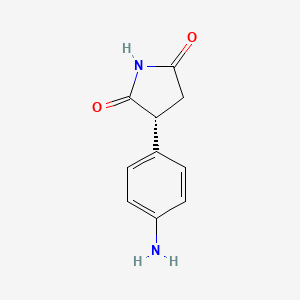
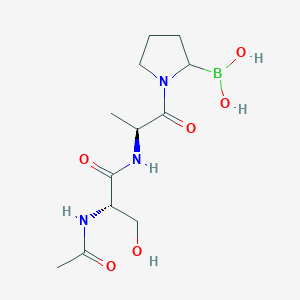
![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)
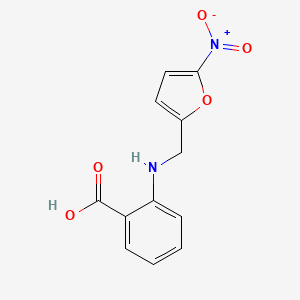
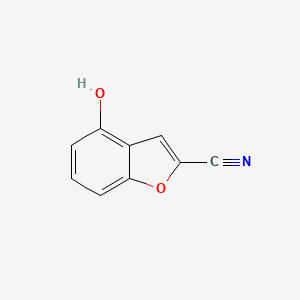
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)
![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)
